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molecular formula C9H12OS B8699210 Ethanethiol, 2-(phenylmethoxy)-

Ethanethiol, 2-(phenylmethoxy)-

Cat. No. B8699210
M. Wt: 168.26 g/mol
InChI Key: MLPUTMWQACGTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889692B2

Procedure details

Potassium carbonate (11.20 g) was added to S-2-(benzyloxy)ethyl ethanethioate (8.52 g) in methanol (170 mL)/water (85 mL) and the reaction was stirred for 20 min. Water was added and the mixture extracted with ethyl acetate. The organic layers were combined, washed with aqueous ammonium chloride and dried (MgSO4) and concentrated in vacuo to give the subtitle compound (6.64 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
S-2-(benzyloxy)ethyl ethanethioate
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C(=O)([S:9][CH2:10][CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)C.O>CO>[CH2:13]([O:12][CH2:11][CH2:10][SH:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
S-2-(benzyloxy)ethyl ethanethioate
Quantity
8.52 g
Type
reactant
Smiles
C(C)(SCCOCC1=CC=CC=C1)=O
Name
Quantity
85 mL
Type
reactant
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCS
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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